

Quantitative Proteomics Workflow for Thalidomide-Based PROTACs: Application Notes and Protocols

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Compound of Interest

Compound Name: *1-Piperazinehexanoic acid-
thalidomide*

Cat. No.: *B15623526*

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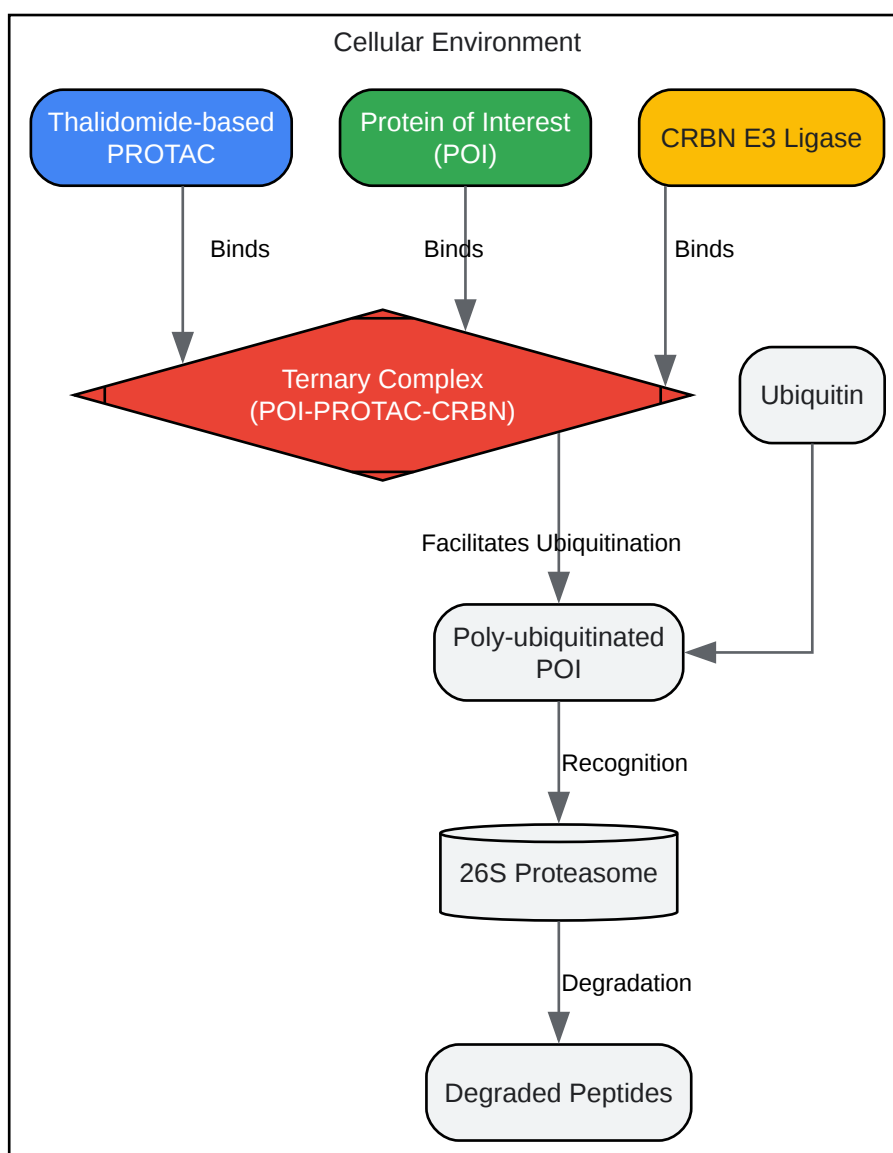
Introduction

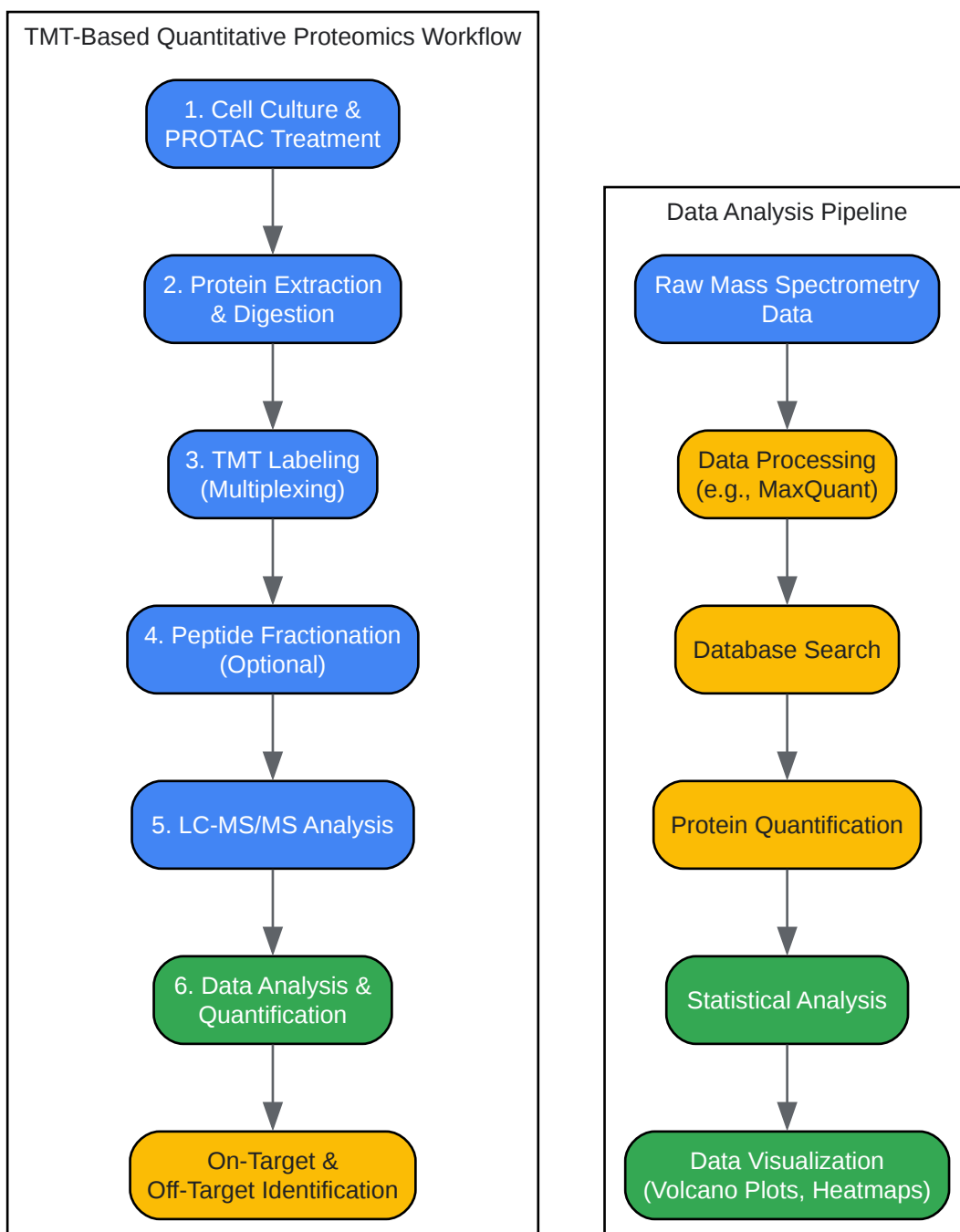
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to induce the degradation of specific proteins.[1] Thalidomide-based PROTACs, which recruit the E3 ubiquitin ligase Cereblon (CRBN), are of significant interest due to their demonstrated clinical potential.[2][3] A critical aspect of developing safe and effective thalidomide-based PROTACs is ensuring the specific degradation of the intended protein of interest (POI) while minimizing off-target effects.[2]

Mass spectrometry-based quantitative proteomics has become an indispensable tool for the comprehensive evaluation of PROTACs.[4][5] It offers an unbiased, global view of the proteome, enabling precise measurement of on-target degradation, identification of off-target effects, and a deeper understanding of the cellular response to the PROTAC.[1][4] This document provides detailed application notes and protocols for a quantitative proteomics workflow tailored to the analysis of thalidomide-based PROTACs.

Mechanism of Action

Thalidomide-based PROTACs are heterobifunctional molecules composed of a ligand that binds to the target protein, a ligand that recruits the CRBN E3 ligase, and a linker connecting the two.^[4] The fundamental mechanism involves the formation of a ternary complex between the POI, the PROTAC, and the CRBN E3 ligase.^[1] This induced proximity triggers the ubiquitination of the POI, marking it for degradation by the 26S proteasome.^{[1][5]}





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